2,1,3-Benzoxadiazole-5-carbohydrazide
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Overview
Description
2,1,3-Benzoxadiazole-5-carbohydrazide is a chemical compound with the molecular formula C7H6N4O2. It is known for its unique structure, which includes a benzoxadiazole ring fused with a carbohydrazide group.
Mechanism of Action
- Specifically, Benzoxadiazole interacts with GST isoforms, including GSTA1-1, GSTM2-2, and GSTP1-1 . These enzymes are present in human tissues and are involved in cellular defense against oxidative stress and xenobiotic metabolism.
- In GSTA1-1, the release of the 6-mercapto-1-hexanol from the complex is favored. This differential behavior among GST isoforms contributes to its selectivity .
- Importantly, submicromolar amounts of Benzoxadiazole trigger apoptosis in various human tumor cell lines by dissociating the JNK-GSTP1-1 complex .
- Benzoxadiazole affects pathways related to detoxification, cellular defense, and apoptosis. By inhibiting GSTs, it disrupts the detoxification process and sensitizes tumor cells to other chemotherapeutic agents .
- Its pharmacokinetic properties include selective inhibition of GSTP1-1 and accumulation in tumor cells, avoiding extrusion mechanisms mediated by multidrug resistance protein pumps .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2,1,3-Benzoxadiazole-5-carbohydrazide has been found to interact with enzymes involved in detoxification processes . These interactions can enhance the anticancer activity of drugs .
Molecular Mechanism
It is known to inhibit enzymes involved in detoxification, which can enhance the anticancer activity of drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole-5-carbohydrazide typically involves the reaction of 2,1,3-benzoxadiazole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2,1,3-Benzoxadiazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,1,3-Benzoxadiazole-5-carboxylic acid hydrazide
- Benzofurazan-5-carboxylic acid hydrazide
Uniqueness
2,1,3-Benzoxadiazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,1,3-benzoxadiazole-5-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-9-7(12)4-1-2-5-6(3-4)11-13-10-5/h1-3H,8H2,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHRVMUOPJSRTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370733 |
Source
|
Record name | 2,1,3-benzoxadiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-93-7 |
Source
|
Record name | 2,1,3-Benzoxadiazole-5-carboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1,3-benzoxadiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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